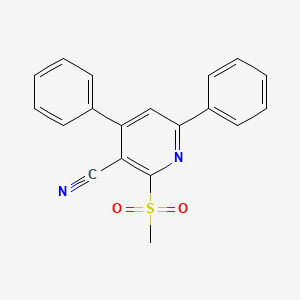
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TAK-915, is a novel drug compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. TAK-915 belongs to the class of piperazinecarbothioamide compounds, which have been shown to modulate the activity of certain receptors in the brain. In
作用机制
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide acts as a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus region of the brain. By blocking the activity of this receptor subtype, N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is thought to enhance cognitive function by improving the processing of information in the hippocampus. This mechanism of action is distinct from other drugs used to treat neurological disorders, making N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide an attractive target for further research.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and behavior, N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have other biochemical and physiological effects. For example, N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to increase the release of acetylcholine in the hippocampus, which is a neurotransmitter involved in learning and memory. N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to increase the activity of certain enzymes involved in the synthesis of new proteins, which may be important for the formation of new memories.
实验室实验的优点和局限性
One advantage of N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is its high selectivity for the GABA-A α5 receptor subtype, which reduces the potential for off-target effects. N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has good pharmacokinetic properties, allowing it to cross the blood-brain barrier and reach its target site in the brain. However, one limitation of N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for research on N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the potential use of N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and selective compounds that target the GABA-A α5 receptor subtype. Additionally, further research is needed to determine the long-term safety and efficacy of N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in clinical settings.
合成方法
The synthesis of N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves several steps, starting with the reaction of 3-fluoroaniline with 2-furoyl chloride to form N-(3-fluorophenyl)-2-furoyl chloride. The resulting compound is then reacted with piperazinecarbothioamide to produce N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. The synthesis of N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been optimized to yield a high purity product with good yields, making it suitable for use in scientific research.
科学研究应用
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models. These findings suggest that N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide may have potential as a novel treatment for these disorders.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-12-3-1-4-13(11-12)18-16(23)20-8-6-19(7-9-20)15(21)14-5-2-10-22-14/h1-5,10-11H,6-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBOPFIRBYDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(furan-2-ylcarbonyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)

![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)




![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5702533.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)
